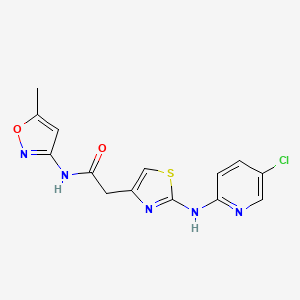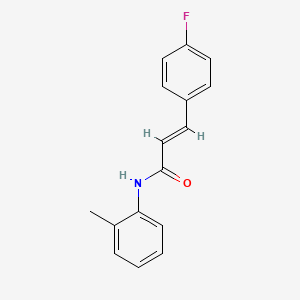
1-Chloro-3-(prop-2-en-1-yloxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-(prop-2-en-1-yloxy)benzene: is an organic compound that belongs to the class of allyl ethers It consists of an allyl group (CH2=CH-CH2-) attached to a 3-chlorophenyl group (a benzene ring with a chlorine atom at the third position)
作用機序
Target of Action
The primary target of Allyl (3-chlorophenyl) ether is the organic molecules in the system where it is introduced. The compound interacts with these molecules through a specific organic reaction known as the Claisen rearrangement .
Mode of Action
The Claisen rearrangement is a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers . The Claisen rearrangement takes place through a concerted mechanism in which a C-C bond forms between the C3 of the allyl group and the ortho position of the benzene ring at the same time that the C-O bond of the ether breaks . This rearrangement initially produces the non-aromatic 6-allyl-2,4-cyclohexadienone intermediate which quickly undergoes a proton shift to reform the aromatic ring in the o-allylphenol product .
Biochemical Pathways
The Claisen rearrangement is part of a broader class of reactions called sigmatropic rearrangements . These rearrangements involve the simultaneous breaking and forming of bonds, resulting in a net migration of a substituent from one part of the molecule to another . In the case of Allyl (3-chlorophenyl) ether, the rearrangement results in the formation of β-aryl allyl ethers .
Result of Action
The result of the Claisen rearrangement is the formation of β-aryl allyl ethers . This transformation can lead to changes in the molecular structure and properties of the target molecules, potentially influencing their function and interactions within the system.
Action Environment
The Claisen rearrangement is a thermal reaction, meaning it is influenced by temperature . Heating an allyl aryl ether to 250°C triggers the rearrangement . Therefore, the action, efficacy, and stability of Allyl (3-chlorophenyl) ether are likely to be influenced by environmental factors such as temperature.
生化学分析
Biochemical Properties
It is known that the Claisen rearrangement of allyl phenyl ethers, a category to which Allyl (3-chlorophenyl) ether belongs, has been studied extensively . This rearrangement involves breaking of the carbon-oxygen bond and formation of a new carbon-carbon bond
Cellular Effects
The cellular effects of Allyl (3-chlorophenyl) ether are not well-documented. It is known that similar compounds can have significant effects on cellular processes. For instance, certain ethers can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This rearrangement is a [3,3]-sigmatropic rearrangement in which an allyl vinyl ether is converted to an unsaturated carbonyl compound . The reaction proceeds through a concerted mechanism in which a C-C bond forms between the C3 of the allyl group and the ortho position of the benzene ring at the same time that the C-O bond of the ether breaks .
Temporal Effects in Laboratory Settings
It is known that the Claisen rearrangement of allyl phenyl ethers, a category to which Allyl (3-chlorophenyl) ether belongs, requires high temperatures to result in sufficient conversion .
Metabolic Pathways
It is known that the Claisen rearrangement of allyl phenyl ethers, a category to which Allyl (3-chlorophenyl) ether belongs, involves the breaking of a carbon-oxygen bond and the formation of a new carbon-carbon bond .
準備方法
Synthetic Routes and Reaction Conditions:
-
Williamson Ether Synthesis: This method involves the reaction of an allyl halide with a phenoxide ion. For 1-Chloro-3-(prop-2-en-1-yloxy)benzene, 3-chlorophenol can be deprotonated using a strong base like sodium hydride (NaH) to form the phenoxide ion, which then reacts with allyl bromide to form the desired ether.
Reaction Conditions: Typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
-
Claisen Rearrangement: This method involves the thermal rearrangement of allyl phenyl ethers to form ortho-allylphenols. For this compound, the starting material would be 3-chlorophenyl allyl ether, which undergoes Claisen rearrangement upon heating.
Reaction Conditions: Requires heating to temperatures above 100°C.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial synthesis with appropriate modifications to reaction conditions and equipment.
化学反応の分析
Types of Reactions:
Oxidation: 1-Chloro-3-(prop-2-en-1-yloxy)benzene can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4), to form epoxides or diols.
Reduction: Reduction of the allyl group can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to form the corresponding saturated ether.
Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, typically in aqueous or organic solvents.
Reduction: H2 gas with Pd/C catalyst, typically under mild pressure and temperature conditions.
Substitution: Nucleophiles like NH3 or RSH, typically in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated ethers.
Substitution: Amino or thio-substituted phenyl ethers.
科学的研究の応用
Chemistry:
Protecting Group: 1-Chloro-3-(prop-2-en-1-yloxy)benzene can be used as a protecting group for alcohols in organic synthesis due to its stability under both acidic and basic conditions.
Synthetic Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its ability to undergo various chemical transformations.
Industry:
Polymer Chemistry: Used in the synthesis of polymers and resins, where the allyl group can participate in polymerization reactions.
類似化合物との比較
Allyl phenyl ether: Similar structure but without the chlorine atom on the phenyl ring.
Allyl (2-chlorophenyl) ether: Chlorine atom at the second position on the phenyl ring.
Allyl (4-chlorophenyl) ether: Chlorine atom at the fourth position on the phenyl ring.
Uniqueness:
- The presence of the chlorine atom at the third position on the phenyl ring in 1-Chloro-3-(prop-2-en-1-yloxy)benzene can influence its reactivity and the types of reactions it undergoes compared to its isomers and other allyl ethers. This positional difference can affect the compound’s electronic properties and steric hindrance, leading to unique reaction pathways and products.
特性
IUPAC Name |
1-chloro-3-prop-2-enoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7H,1,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZISNNCAILKGSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2885208.png)

![N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide](/img/structure/B2885212.png)
![6-methoxy-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1H-indole](/img/structure/B2885213.png)



![{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2885222.png)

![2-(2-hydroxy-3-methoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2885224.png)



![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2885230.png)
